molecular formula C6H11N3O2 B15317750 (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B15317750
M. Wt: 157.17 g/mol
InChI Key: ZLTXDPRLRXLKGR-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in their substituents .

Uniqueness

What sets (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its specific functional groups, which confer unique chemical and biological properties. The ethoxymethyl and methanamine groups can enhance its solubility, reactivity, and potential bioactivity compared to other oxadiazole derivatives .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C6H11N3O2/c1-2-10-4-5-8-6(3-7)11-9-5/h2-4,7H2,1H3

InChI Key

ZLTXDPRLRXLKGR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NOC(=N1)CN

Origin of Product

United States

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